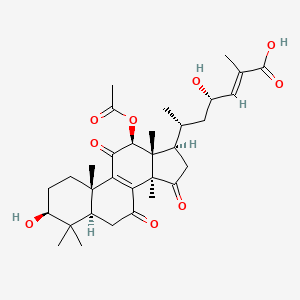
AF647-NHS ester (tripotassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF647-NHS ester (tripotassium) is a derivative of Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This compound is widely used in various scientific research applications due to its excellent fluorescence properties, including high quantum yield and stability. The NHS ester (N-hydroxysuccinimide ester) group in AF647-NHS ester (tripotassium) allows it to react with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AF647-NHS ester (tripotassium) involves the activation of the carboxyl group of Alexa Fluor 647 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using techniques such as gel filtration or dialysis to remove unreacted reagents and by-products .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems enhances efficiency and reproducibility. The final product is typically lyophilized and stored under nitrogen to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
AF647-NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, linking the fluorescent dye to the target biomolecule .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues on proteins), NHS ester, coupling agents (e.g., DCC)
Conditions: Anhydrous solvents (e.g., DMF, DMSO), room temperature, pH 8.3 (sodium bicarbonate buffer)
Major Products
The major product of the reaction is the amide-linked conjugate of AF647-NHS ester (tripotassium) with the target biomolecule. This conjugate retains the fluorescent properties of Alexa Fluor 647, making it useful for various analytical and imaging applications .
Applications De Recherche Scientifique
AF647-NHS ester (tripotassium) is extensively used in scientific research due to its versatile applications:
Chemistry: Used in labeling and tracking chemical reactions and interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and cell sorting to visualize and quantify cellular components.
Medicine: Utilized in diagnostic assays, including immunoassays and molecular imaging, to detect and monitor diseases.
Industry: Applied in the development of biosensors and diagnostic devices .
Mécanisme D'action
The mechanism of action of AF647-NHS ester (tripotassium) involves the formation of a stable amide bond between the NHS ester group and primary amines on the target biomolecule. This covalent linkage ensures that the fluorescent dye remains attached to the biomolecule, allowing for accurate detection and quantification. The fluorescence properties of Alexa Fluor 647 enable sensitive and specific visualization of the labeled biomolecules .
Comparaison Avec Des Composés Similaires
AF647-NHS ester (tripotassium) is often compared with other far-red fluorescent dyes such as Cyanine-5 (Cy5), DyLight 650, and Quasar 670. While these dyes share similar excitation and emission spectra, AF647-NHS ester (tripotassium) offers superior photostability and brightness, making it a preferred choice for long-term imaging and quantitative assays .
List of Similar Compounds
- Cyanine-5 (Cy5)
- DyLight 650
- Quasar 670
AF647-NHS ester (tripotassium) stands out due to its high quantum yield, stability, and compatibility with various biological and chemical applications, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C40H46K3N3O16S4 |
|---|---|
Poids moléculaire |
1070.4 g/mol |
Nom IUPAC |
tripotassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3K/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3 |
Clé InChI |
PLJSXKJMJBOQTR-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


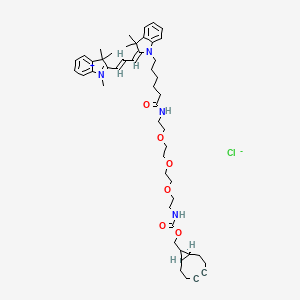
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)

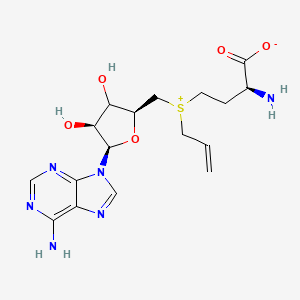
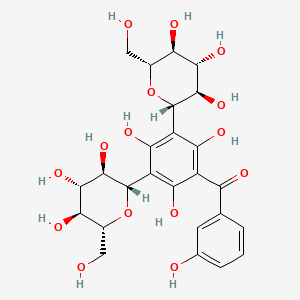
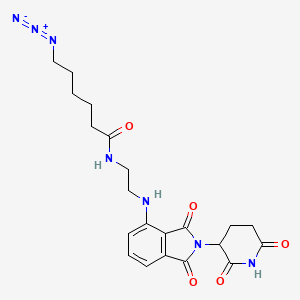

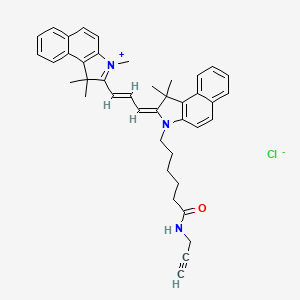
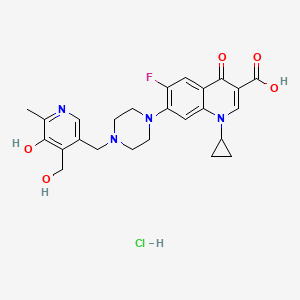
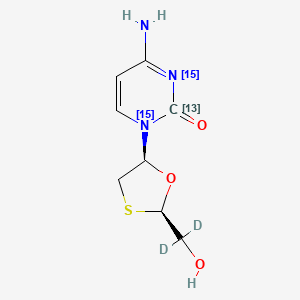
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
